Cilengitide hydrochloride is classified as an antineoplastic agent. It is derived from a cyclic peptide structure that mimics the natural ligands of integrins. The compound is synthesized through various chemical methods, including both traditional synthesis and innovative enzymatic approaches.
Cilengitide can be synthesized using several methods:
The enzymatic synthesis method employs a Tris buffer system and specific conditions to optimize enzyme activity. The crude product is then purified using high-performance liquid chromatography (HPLC) to isolate cilengitide with high purity .
Cilengitide hydrochloride has a unique cyclic structure that contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 430.52 g/mol. The cyclic nature allows for specific interactions with integrin receptors, enhancing its inhibitory effects on cell adhesion and migration.
The structural representation can be summarized as follows:
Cilengitide undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yield and purity of cilengitide hydrochloride.
Cilengitide functions primarily by inhibiting integrin-mediated cell signaling pathways:
Experimental studies have shown that cilengitide effectively reduces cell proliferation in various cancer cell lines when combined with radiation or other chemotherapeutic agents .
Relevant data regarding its solubility and stability are critical for formulation development in pharmaceutical applications.
Cilengitide hydrochloride has been investigated for various scientific applications:
Clinical trials are ongoing to further explore its therapeutic potential across different cancer types, emphasizing its role as an innovative treatment option in oncology.
Thioesterase (TE) domains enable highly efficient macrocyclization of linear peptide precursors through intramolecular amide bond formation. The TE domain from Microcystis aeruginosa microcystin synthetase C (McyC) catalyzes head-to-tail cyclization of Cilengitide precursors with exceptional regio- and stereoselectivity. This enzymatic approach achieves a 49.2% yield – approximately 3.4-fold higher than conventional chemical cyclization methods [1] [5]. The catalytic mechanism involves substrate recognition via a conserved oxyanion hole and nucleophile-histidine-acid catalytic triad, facilitating precise cyclization while minimizing dimerization or oligomerization byproducts. Reaction optimization studies demonstrate maximal efficiency at 25°C in phosphate buffer (pH 7.5) with <5% epimerization [1].
Linear precursor peptides for Cilengitide are synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) using Wang resin (loading: 0.7-1.0 mmol/g). Key steps include:
Table 1: SPPS Parameters for Cilengitide Precursor
Parameter | Condition | Purpose |
---|---|---|
Resin | Wang resin (0.7-1.0 mmol/g) | C-terminal acid anchoring |
Coupling Reagent | HATU/TBTU with HOAt | Minimizes racemization |
Coupling Time | 2 × 5 minutes | Ensures >99% completion |
Fmoc Deprotection | 20% piperidine/DMF, 2 × 1.5 min | Efficient removal without side-reactions |
Cleavage Cocktail | TFA:TIS:H₂O (95:2.5:2.5) | Global deprotection & resin cleavage |
Liquid-phase cyclization requires high-dilution conditions (10⁻³–10⁻² M) to favor intramolecular reactions, achieving only 15-25% yields due to competing oligomerization. In contrast, solid-supported cyclization on polyethylene glycol (PEG) resins improves yields to 35-40% by pseudo-dilution effects. Chemoenzymatic cyclization surpasses both with 49.2% yield and superior stereocontrol. Solvent systems critically impact efficiency: liquid-phase cyclization in dichloromethane requires 12-24 hours, while TE-mediated cyclization completes in <1 hour in aqueous buffer [1] [5] [8].
Table 2: Cyclization Method Comparison
Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |
---|---|---|---|---|
Liquid-phase chemical | 15-25 | 12-24 hours | No enzyme optimization needed | Low yield, high dilution required |
Solid-supported chemical | 35-40 | 4-8 hours | Pseudo-dilution effect | Resin cost, scale limitations |
Thioesterase-mediated | 49.2 | 0.5-1 hour | Aqueous conditions, high stereoselectivity | Enzyme engineering required |
Directed evolution of McyC TE significantly improves catalytic efficiency:
TE domain engineering extends beyond catalytic residues to substrate recognition motifs:
Systematic N-methyl scanning identified the Val amide bond as optimal for modification:
Table 3: Impact of N-Methylation on Bioactivity
Modification Site | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) | Protease Resistance (t1/2, min) |
---|---|---|---|
Unmodified c(RGDfV) | 4.2 | 12.3 | 8.5 |
N-Me-Asp | 38.5 | 92.1 | 15.2 |
N-Me-Val | 0.6 | 1.8 | >120 |
N-Me-Phe | 210.4 | 305.7 | 45.6 |
Conformational analysis demonstrates critical advantages of cyclic architecture:
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